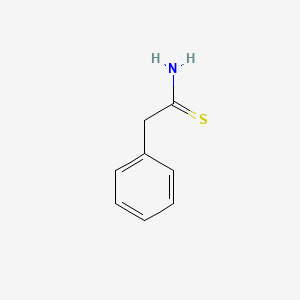

2-Phenylethanethioamide

Description

The exact mass of the compound 2-Phenylethanethioamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 235948. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Phenylethanethioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Phenylethanethioamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-phenylethanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NS/c9-8(10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJXBHFANXQMZBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40983060 | |

| Record name | 2-Phenylethanimidothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40983060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

645-54-5 | |

| Record name | Benzeneethanethioamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=235948 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneethanethioamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52357 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Phenylethanimidothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40983060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Phenylthioacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZENEETHANETHIOAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LLS5738GKL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Phenylethanethioamide (CAS 645-54-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Phenylethanethioamide (CAS 645-54-5), a versatile thioamide compound with applications in organic synthesis and potential biological activities. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis via the Willgerodt-Kindler reaction, and discusses its known and potential biological significance. Furthermore, this guide includes protocols for its characterization and quantification using modern analytical techniques and visualizes key chemical transformations and potential biological pathways.

Chemical and Physical Properties

2-Phenylethanethioamide, also known as benzeneethanethioamide, is a sulfur-containing organic compound. The presence of the thioamide functional group imparts unique chemical reactivity, making it a valuable intermediate in the synthesis of various heterocyclic compounds and other sulfur-containing molecules.[1]

Table 1: Chemical and Physical Properties of 2-Phenylethanethioamide

| Property | Value | Reference(s) |

| CAS Number | 645-54-5 | [1] |

| Molecular Formula | C₈H₉NS | [1] |

| Molecular Weight | 151.23 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 96-98 °C | [1] |

| Boiling Point | Not available | [1] |

| Solubility | Soluble in organic solvents, slightly soluble in water. | [1] |

| SMILES | S=C(N)Cc1ccccc1 | [1] |

| InChI | InChI=1S/C8H9NS/c9-8(10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,9,10) | [1] |

Synthesis

The synthesis of 2-Phenylethanethioamide can be achieved through various methods, with the Willgerodt-Kindler reaction being a prominent and effective approach. This reaction allows for the conversion of an aryl alkyl ketone to the corresponding thioamide.

Experimental Protocol: Willgerodt-Kindler Reaction

This protocol is adapted from established methodologies for the Willgerodt-Kindler reaction.

Materials:

-

Phenylacetone (1-phenyl-2-propanone)

-

Sulfur powder

-

Morpholine

-

Dioxane (solvent)

-

Hydrochloric acid (HCl)

-

Sodium chloride (NaCl) solution, saturated

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine phenylacetone (1 equivalent), sulfur powder (2.5 equivalents), and morpholine (2.5 equivalents) in dioxane.

-

Reflux: Heat the reaction mixture to reflux and maintain for 12-16 hours. The reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing 1 M hydrochloric acid and ethyl acetate.

-

Separate the organic layer and wash it sequentially with water and saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to afford pure 2-phenylethanethioamide.

-

Diagram 1: Synthesis of 2-Phenylethanethioamide via Willgerodt-Kindler Reaction

Caption: Synthesis of 2-Phenylethanethioamide.

Biological Activity and Potential Applications

While specific biological data for 2-Phenylethanethioamide is limited, the broader class of thioamides exhibits a wide range of pharmacological activities. Thioamides are known to possess antibacterial, antifungal, and anticancer properties. The sulfur atom in the thioamide group can interact with biological macromolecules, leading to various cellular effects.

Derivatives of the structurally related compound, 2-phenylethanol, have shown bacteriostatic activity, which is correlated with their ability to disrupt bacterial membranes. It is plausible that 2-Phenylethanethioamide could exhibit similar antimicrobial properties.

Table 2: Potential Biological Activities of Thioamide-Containing Compounds

| Activity | Description | Reference(s) |

| Antimicrobial | Thioamide derivatives have shown efficacy against various bacterial and fungal strains. | |

| Anticancer | Certain thioamides have demonstrated cytotoxic effects against cancer cell lines. | |

| Enzyme Inhibition | The thioamide moiety can act as a zinc-binding group, potentially inhibiting metalloenzymes. |

Further research is required to fully elucidate the specific biological targets and mechanisms of action of 2-Phenylethanethioamide.

Diagram 2: Potential Workflow for Biological Activity Screening

Caption: Biological activity screening workflow.

Analytical Characterization

The identity and purity of 2-Phenylethanethioamide can be confirmed using a combination of spectroscopic and chromatographic techniques.

Spectroscopic Analysis

Table 3: Spectroscopic Data for 2-Phenylethanethioamide

| Technique | Key Features |

| ¹H NMR | Signals corresponding to the aromatic protons of the phenyl group, the methylene protons adjacent to the phenyl group, and the thioamide protons. |

| ¹³C NMR | Resonances for the aromatic carbons, the methylene carbon, and the thiocarbonyl carbon. |

| FTIR (cm⁻¹) | Characteristic absorptions for N-H stretching, C-H stretching (aromatic and aliphatic), C=S stretching, and aromatic C=C bending. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity of 2-Phenylethanethioamide and for quantitative analysis.

Experimental Protocol: HPLC Analysis

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (each containing 0.1% trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Standard Preparation: Prepare a stock solution of 2-Phenylethanethioamide in acetonitrile and perform serial dilutions to create a calibration curve.

Diagram 3: Analytical Workflow for Characterization

Caption: Analytical characterization workflow.

Conclusion

2-Phenylethanethioamide is a valuable chemical entity with established utility in synthetic chemistry and significant potential for applications in drug discovery and development. This guide provides foundational knowledge and detailed protocols to facilitate further research into this compound. The exploration of its biological activities, particularly in the areas of antimicrobial and anticancer research, represents a promising avenue for future investigations. The analytical methods outlined herein will be instrumental in ensuring the quality and integrity of such research.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Phenylethanethioamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Phenylethanethioamide (CAS No. 645-54-5). The document details its key physical and chemical characteristics, provides standardized experimental protocols for its synthesis and analysis, and discusses the broader biological context of the thioamide functional group.

Core Physicochemical Properties

2-Phenylethanethioamide, also known as 2-phenylthioacetamide, is an organic compound featuring a phenyl group attached to an ethanethioamide backbone. Its properties are crucial for applications in organic synthesis and medicinal chemistry. Thioamides are recognized as important structural motifs in various biologically active compounds.[1][2]

The quantitative physicochemical data for 2-Phenylethanethioamide are summarized in the table below for ease of reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₉NS | [3] |

| Molecular Weight | 151.23 g/mol | [3][4] |

| Appearance | White to Orange to Green powder/crystal | [4] |

| Melting Point | 96-98 °C | [3][4] |

| Boiling Point | 277.3 ± 33.0 °C (at 760 Torr) | [4] |

| Density | 1.155 ± 0.06 g/cm³ (at 20 °C, 760 Torr) | [4] |

| Water Solubility | 1.8 g/L (at 25°C), Slightly Soluble | [4] |

| pKa | 13.10 ± 0.29 (Predicted) | [4] |

| Storage Temperature | 2-8 °C | [4] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of 2-Phenylethanethioamide are outlined below. These protocols are foundational for researchers working with this compound.

The Willgerodt-Kindler reaction is a classic and versatile method for preparing thioamides from aldehydes or ketones.[5][6][7] This protocol adapts the general procedure for the synthesis of 2-Phenylethanethioamide from 2-phenylacetaldehyde.

Materials:

-

2-phenylacetaldehyde

-

Elemental sulfur (S₈)

-

A secondary amine (e.g., morpholine or pyrrolidine)

-

Solvent (e.g., DMF or pyridine)

-

Hydrochloric acid (HCl) for workup

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-phenylacetaldehyde (1.0 eq), elemental sulfur (1.5 eq), and the secondary amine (3.0 eq) in a suitable solvent like DMF.

-

Heat the reaction mixture under reflux. The reaction progress can be monitored using Thin Layer Chromatography (TLC). High temperatures are often required for the reaction to proceed efficiently.[7] Microwave-assisted heating can also be employed to accelerate the reaction.[8][9]

-

Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

-

Pour the reaction mixture into a beaker containing ice-cold water and acidify with dilute HCl.

-

Extract the aqueous mixture with an organic solvent, such as ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude thioamide.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 2-Phenylethanethioamide.

NMR spectroscopy is the primary method for structural elucidation of organic compounds.[10][11][12]

Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of purified 2-Phenylethanethioamide in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a standard 5 mm NMR tube.[12] Ensure the solid is fully dissolved.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is typically standardized using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[10]

-

Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra. For ¹H NMR, typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is necessary due to the low natural abundance of the ¹³C isotope.[11]

-

Data Analysis: Process the acquired Free Induction Decay (FID) to obtain the spectrum. Integrate the peaks in the ¹H NMR spectrum to determine proton ratios and analyze the chemical shifts (δ) and coupling constants (J) to assign the structure.[13]

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[14]

Protocol (Attenuated Total Reflectance - ATR):

-

Background Scan: Ensure the ATR crystal is clean. Run a background spectrum of the empty crystal to account for atmospheric CO₂ and H₂O.[15]

-

Sample Application: Place a small amount of the solid 2-Phenylethanethioamide powder directly onto the ATR crystal, ensuring complete coverage.[15]

-

Apply Pressure: Use the pressure clamp to ensure firm and uniform contact between the sample and the crystal.[15]

-

Data Acquisition: Acquire the sample spectrum. Typical settings include a resolution of 4 cm⁻¹ over a wavenumber range of 4000-650 cm⁻¹, with 32-100 scans co-added to improve the signal.[15]

-

Data Analysis: Analyze the resulting spectrum for characteristic absorption bands. Key expected peaks for a thioamide include N-H stretching, C-H stretching (aromatic and aliphatic), and the characteristic C=S (thiocarbonyl) stretching vibrations.

Mass spectrometry is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge ratio, allowing for the determination of molecular weight and elemental composition.[16][17]

Protocol (Electrospray Ionization - ESI):

-

Sample Preparation: Prepare a dilute solution of 2-Phenylethanethioamide. First, create a stock solution by dissolving ~1 mg of the sample in 1 mL of an organic solvent like methanol or acetonitrile.[18] Then, dilute this stock solution further (e.g., 100 μL into 1 mL of solvent) to a final concentration of approximately 10-100 μg/mL.[18] The sample must be fully dissolved and free of particulates.

-

Instrument Setup: The mass spectrometer is typically coupled to a liquid chromatography (LC) system. The prepared sample is injected into the LC-MS system. ESI is a common soft ionization technique for small organic molecules.[19]

-

Data Acquisition: Acquire the mass spectrum. For accurate mass measurement, the instrument should be calibrated to better than 5 ppm accuracy.[20] The spectrum will show the mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺).

-

Data Analysis: Determine the molecular weight from the m/z of the molecular ion. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula of the compound.[19][20]

Biological Activity Context

While specific signaling pathways for 2-Phenylethanethioamide are not extensively documented, the thioamide functional group is present in numerous compounds with a wide spectrum of biological activities. Thioamides are often used as isosteres for amides in medicinal chemistry to enhance proteolytic stability and improve pharmacokinetic properties.[21][22]

Known biological activities associated with various thioamide-containing molecules include:

-

Antibacterial and Antifungal Activity: Many thioamide derivatives show significant inhibitory effects against bacteria such as Pseudomonas aeruginosa and Bacillus subtilis.[1][21]

-

Antitubercular Agents: The antibiotics ethionamide and prothionamide are critical drugs for treating tuberculosis.[2]

-

Antitumor Activity: Certain thioamide-containing metal complexes have demonstrated antiproliferative activity against human cancer cell lines.[21]

-

Enzyme Inhibition: Thioamides have been developed as potent inhibitors of enzymes like urease, which is implicated in bacterial infections.[21]

-

Antiprotozoal and Antimycotic Activity: Derivatives of benzimidazole containing thioamide or dithioacid groups have shown activity against protozoa and fungi.[23]

The presence of the thioamide moiety in 2-Phenylethanethioamide suggests its potential as a scaffold for developing new therapeutic agents. The workflow for discovering and characterizing such a compound is illustrated below.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the synthesis, characterization, and preliminary biological screening of a target compound like 2-Phenylethanethioamide.

References

- 1. researchgate.net [researchgate.net]

- 2. chemrxiv.org [chemrxiv.org]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. 2-PHENYLETHANETHIOAMIDE | 645-54-5 [m.chemicalbook.com]

- 5. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 6. Willgerodt-Kindler Reaction [organic-chemistry.org]

- 7. Willgerodt Rearrangement [unacademy.com]

- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 9. Recent advances in the Willgerodt-Kindler reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 12. azolifesciences.com [azolifesciences.com]

- 13. NMR Spectroscopy [www2.chemistry.msu.edu]

- 14. photometrics.net [photometrics.net]

- 15. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 16. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 19. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. youtube.com [youtube.com]

- 21. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Molecular Structure and Bonding of 2-Phenylethanethioamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular structure and bonding of 2-Phenylethanethioamide. The document summarizes key structural parameters, outlines a detailed experimental protocol for its synthesis, and discusses its spectroscopic characteristics.

Molecular Structure and Bonding

2-Phenylethanethioamide, with the chemical formula C₈H₉NS, is a thioamide derivative characterized by a phenyl group attached to an ethyl chain, which terminates in a thioamide functional group. The molecule's geometry and electronic structure are fundamental to its chemical reactivity and potential biological activity.

Molecular Geometry

A definitive experimental determination of the three-dimensional structure of 2-Phenylethanethioamide through single-crystal X-ray diffraction is not publicly available in the Cambridge Structural Database (CSD) or other open crystallographic databases.[1][2] However, the molecular geometry can be reliably predicted using computational chemistry methods, and bond lengths and angles can be inferred from crystallographic data of closely related molecules, such as 2-phenylacetamide and other thioamides.[3][4][5]

The key structural features include the planar phenyl ring and the thioamide group. The rotational freedom around the C-C single bonds of the ethyl linker allows for conformational flexibility.

Table 1: Predicted Bond Lengths for 2-Phenylethanethioamide

| Bond | Predicted Bond Length (Å) |

| C=S | ~1.68 |

| C-N | ~1.33 |

| Cα-C(S) | ~1.52 |

| Cβ-Cα | ~1.54 |

| C(phenyl)-Cβ | ~1.51 |

| C-C (in phenyl) | ~1.39 |

| C-H (aliphatic) | ~1.09 |

| C-H (aromatic) | ~1.08 |

| N-H | ~1.01 |

Table 2: Predicted Bond Angles for 2-Phenylethanethioamide

| Angle | Predicted Bond Angle (°) |

| N-C-S | ~125 |

| N-C-Cα | ~115 |

| S-C-Cα | ~120 |

| C(S)-Cα-Cβ | ~112 |

| Cα-Cβ-C(phenyl) | ~113 |

| C-C-C (in phenyl) | ~120 |

Table 3: Predicted Dihedral Angles for 2-Phenylethanethioamide

| Dihedral Angle | Predicted Dihedral Angle (°) |

| H-N-C-S (syn) | ~0 |

| H-N-C-S (anti) | ~180 |

| Cβ-Cα-C(S)-N | Variable (defines conformation) |

| C(phenyl)-Cβ-Cα-C(S) | Variable (defines conformation) |

Note: The predicted values are based on standard bond lengths and angles for similar functional groups and may vary depending on the actual conformation and crystalline packing forces.

Caption: Ball-and-stick model of 2-Phenylethanethioamide.

Experimental Protocols

Synthesis of 2-Phenylethanethioamide from Phenylacetonitrile

A common and effective method for the synthesis of primary thioamides is the reaction of the corresponding nitrile with a source of hydrogen sulfide.[6][7][8][9] The following protocol is a detailed procedure for the preparation of 2-Phenylethanethioamide from phenylacetonitrile.

Materials:

-

Phenylacetonitrile

-

Sodium hydrosulfide hydrate (NaSH·xH₂O)

-

Magnesium chloride hexahydrate (MgCl₂·6H₂O)

-

N,N-Dimethylformamide (DMF)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve phenylacetonitrile (1 equivalent) in N,N-dimethylformamide (DMF).

-

Addition of Reagents: To the stirred solution, add sodium hydrosulfide hydrate (2 equivalents) and magnesium chloride hexahydrate (1 equivalent).

-

Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, pour the mixture into deionized water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).

-

Washing: Combine the organic layers and wash with deionized water, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

Caption: Experimental workflow for the synthesis of 2-Phenylethanethioamide.

Spectroscopic Analysis

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are essential for the structural elucidation and characterization of 2-Phenylethanethioamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of 2-Phenylethanethioamide is expected to show distinct signals for the aromatic protons, the two methylene groups, and the N-H protons of the thioamide.

Table 4: Predicted ¹H NMR Chemical Shifts for 2-Phenylethanethioamide (in CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Phenyl-H | 7.20 - 7.40 | Multiplet | 5H |

| -CH₂- (adjacent to phenyl) | ~2.9 - 3.1 | Triplet | 2H |

| -CH₂- (adjacent to C=S) | ~2.6 - 2.8 | Triplet | 2H |

| -NH₂ | ~7.5 - 8.5 (broad) | Singlet (broad) | 2H |

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 5: Predicted ¹³C NMR Chemical Shifts for 2-Phenylethanethioamide (in CDCl₃)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=S | ~200 - 210 |

| C (ipso, phenyl) | ~138 - 142 |

| C (ortho, meta, phenyl) | ~126 - 130 |

| C (para, phenyl) | ~128 - 130 |

| -CH₂- (adjacent to phenyl) | ~35 - 40 |

| -CH₂- (adjacent to C=S) | ~45 - 50 |

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of 2-Phenylethanethioamide will show characteristic absorption bands for the functional groups present in the molecule.

Table 6: Predicted FTIR Absorption Bands for 2-Phenylethanethioamide

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3300 - 3100 | N-H stretching (thioamide) | Medium |

| 3100 - 3000 | C-H stretching (aromatic) | Medium |

| 3000 - 2850 | C-H stretching (aliphatic) | Medium |

| ~1650 | N-H bending (thioamide) | Medium |

| 1600, 1495, 1450 | C=C stretching (aromatic ring) | Medium-Strong |

| ~1400 - 1200 | C-N stretching / C=S stretching (thioamide) | Strong |

| ~750 and ~700 | C-H out-of-plane bending (monosubstituted benzene) | Strong |

Conclusion

This technical guide has provided a comprehensive overview of the molecular structure, bonding, synthesis, and spectroscopic characterization of 2-Phenylethanethioamide. While experimental crystallographic data is not currently available, the provided predicted structural parameters offer a solid foundation for understanding its molecular geometry. The detailed synthetic protocol and expected spectroscopic data serve as a valuable resource for researchers working with this and related compounds. Further experimental studies, particularly single-crystal X-ray diffraction, would be beneficial to precisely determine its three-dimensional structure and intermolecular interactions in the solid state.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, crystal structure and Hirshfeld surface analysis of 2-(perfluorophenyl)acetamide in comparison with some related compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Mild and Versatile Synthesis of Thioamides [organic-chemistry.org]

- 7. Thioamide synthesis by thionation [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Solubility of 2-Phenylethanethioamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Phenylethanethioamide. Due to the limited availability of direct quantitative solubility data for 2-Phenylethanethioamide in organic solvents, this guide leverages data from structurally analogous compounds, namely thioacetamide and 2-phenylacetamide, to provide reasonable estimations. This approach allows for informed decision-making in experimental design, formulation development, and other research applications where the solubility of 2-Phenylethanethioamide is a critical parameter.

Introduction to 2-Phenylethanethioamide

2-Phenylethanethioamide, a sulfur analog of 2-phenylethanamide, is an organic compound with potential applications in various fields of chemical research and development. Its structure, featuring a phenyl group, an ethyl chain, and a thioamide functional group, dictates its physicochemical properties, including its solubility in different solvent systems. The thioamide group, in particular, influences the molecule's polarity, hydrogen bonding capabilities, and overall stability, which are key determinants of its solubility.

Estimated Solubility of 2-Phenylethanethioamide in Organic Solvents

While specific experimental data for 2-Phenylethanethioamide is scarce, the solubility of structurally related compounds can provide valuable insights. The following tables summarize the solubility of Thioacetamide and 2-Phenylacetamide in a range of common organic solvents. It is anticipated that the solubility of 2-Phenylethanethioamide will exhibit trends reflective of these analogs, influenced by the presence of the phenyl group which generally decreases polarity compared to thioacetamide and the thioamide group which increases polarity compared to 2-phenylacetamide.

Table 1: Estimated Solubility of 2-Phenylethanethioamide based on Thioacetamide Data

| Solvent | Thioacetamide Solubility (Mole Fraction at 298.15 K) | Estimated Solubility of 2-Phenylethanethioamide |

| Methanol | Data not available in mole fraction | Likely Soluble |

| Ethanol | Data not available in mole fraction | Likely Soluble |

| n-Propanol | Data not available in mole fraction | Moderately Soluble |

| Isopropanol | Data not available in mole fraction | Moderately Soluble |

| n-Butanol | Data not available in mole fraction | Sparingly Soluble |

| Isobutanol | Data not available in mole fraction | Sparingly Soluble |

| n-Pentanol | Data not available in mole fraction | Sparingly Soluble |

| Isopentanol | Data not available in mole fraction | Sparingly Soluble |

| Acetone | Data not available in mole fraction | Very Soluble |

| 2-Butanone | Data not available in mole fraction | Very Soluble |

| 2-Pentanone | Data not available in mole fraction | Soluble |

| Ethyl Acetate | Data not available in mole fraction | Soluble |

| Methyl Acetate | Data not available in mole fraction | Soluble |

| Ethyl Formate | Data not available in mole fraction | Soluble |

| Acetonitrile | Data not available in mole fraction | Soluble |

Disclaimer: The estimated solubility is a qualitative assessment based on the properties of the analog and the structural features of 2-Phenylethanethioamide.

Table 2: Estimated Solubility of 2-Phenylethanethioamide based on 2-Phenylacetamide Data

| Solvent | 2-Phenylacetamide Solubility ( g/100g solvent at 25°C) | Estimated Solubility of 2-Phenylethanethioamide |

| Methanol | ~14 | Likely Soluble |

| Ethanol | ~10 | Likely Soluble |

| n-Propanol | ~5 | Moderately Soluble |

| Isopropanol | ~4 | Moderately Soluble |

| n-Butanol | ~2.5 | Sparingly Soluble |

| Isobutanol | ~2 | Sparingly Soluble |

| n-Pentanol | ~1.5 | Sparingly Soluble |

| Isopentanol | ~1 | Sparingly Soluble |

| Acetone | ~12 | Very Soluble |

| 2-Butanone | Data Not Available | Likely Soluble |

| 2-Pentanone | Data Not Available | Likely Soluble |

| Ethyl Acetate | ~3 | Soluble |

| Methyl Acetate | Data Not Available | Likely Soluble |

| Ethyl Formate | Data Not Available | Likely Soluble |

| Acetonitrile | ~4 | Soluble |

| Tetrahydrofuran | ~8 | Soluble |

Disclaimer: The estimated solubility is a qualitative assessment based on the properties of the analog and the structural features of 2-Phenylethanethioamide.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The following is a detailed protocol for the determination of the thermodynamic solubility of 2-Phenylethanethioamide in various organic solvents using the widely accepted shake-flask method.

Objective: To determine the equilibrium solubility of 2-Phenylethanethioamide in a selection of organic solvents at a constant temperature.

Materials:

-

2-Phenylethanethioamide (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps and PTFE septa

-

Shaking incubator or orbital shaker with temperature control

-

Analytical balance (readable to at least 0.1 mg)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 2-Phenylethanethioamide to a series of glass vials. An amount that ensures a solid phase remains after equilibration is crucial.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Tightly seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the mixtures at a constant speed for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended. Preliminary studies may be required to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with the respective solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of 2-Phenylethanethioamide.

-

Prepare a calibration curve using standard solutions of 2-Phenylethanethioamide of known concentrations in the same solvent.

-

-

Data Analysis:

-

Calculate the concentration of 2-Phenylethanethioamide in the saturated solution from the calibration curve, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Visualizing Experimental and Logical Workflows

To aid in the understanding of the processes involved in solubility determination and assessment, the following diagrams are provided.

Caption: Experimental workflow for determining the solubility of 2-Phenylethanethioamide.

Caption: A logical decision pathway for selecting an appropriate solvent.

An In-depth Technical Guide on the Discovery and History of 2-Phenylethanethioamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of 2-Phenylethanethioamide. It details the seminal Willgerodt-Kindler reaction, the primary method for its synthesis, and presents both historical and modern experimental protocols. Physicochemical properties and spectroscopic data are summarized for the characterization of this compound. While direct biological applications and signaling pathway interactions of 2-Phenylethanethioamide are not extensively documented in current literature, this guide explores the known biological activities of structurally related compounds to highlight potential areas for future investigation.

Introduction

2-Phenylethanethioamide, also known as 2-phenylthioacetamide, is a sulfur-containing organic compound with the chemical formula C₈H₉NS.[1] Its structure, featuring a phenyl group attached to an ethanethioamide moiety, places it within the broader class of thioamides. Thioamides are recognized for their diverse applications in organic synthesis and medicinal chemistry. This document aims to provide a detailed account of the discovery and history of 2-Phenylethanethioamide, focusing on its synthesis, characterization, and the context of its chemical class.

Discovery and Historical Synthesis

The discovery of 2-Phenylethanethioamide is intrinsically linked to the development of the Willgerodt reaction , first reported by Conrad Willgerodt in 1887.[2][3][4] This reaction initially involved the conversion of aryl alkyl ketones to the corresponding amides by heating with an aqueous solution of ammonium polysulfide.[2]

A significant modification to this reaction was later introduced by Karl Kindler, leading to what is now known as the Willgerodt-Kindler reaction .[3] This modified procedure utilizes an amine (such as morpholine) and elemental sulfur, which typically results in the formation of a thioamide.[2][5] The reaction of acetophenone with sulfur and an amine, for instance, yields the corresponding phenylacetamide, which can be hydrolyzed to phenylacetic acid.[6] This reaction pathway represents the foundational method for the synthesis of 2-phenylethanethioamide and related structures.

The overall transformation of the Willgerodt-Kindler reaction involves the oxidation of a terminal methyl group of an aryl ketone and the simultaneous reduction of the keto group.[4]

Physicochemical Properties

A summary of the key physicochemical properties of 2-Phenylethanethioamide is presented in Table 1.

Table 1: Physicochemical Properties of 2-Phenylethanethioamide

| Property | Value | Reference |

| CAS Number | 645-54-5 | [1] |

| Molecular Formula | C₈H₉NS | [1] |

| Molecular Weight | 151.23 g/mol | [1] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 94-96 °C | |

| Boiling Point | 296.7 °C at 760 mmHg | |

| Solubility | Soluble in organic solvents like ethanol, acetone | |

| InChI | InChI=1S/C8H9NS/c9-8(10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,9,10) |

Experimental Protocols for Synthesis

The synthesis of 2-Phenylethanethioamide is most commonly achieved via the Willgerodt-Kindler reaction. Below are representations of both a classic and a modern approach to this synthesis.

Classical Willgerodt-Kindler Reaction Protocol

This protocol is a generalized representation based on the historical descriptions of the reaction.

Reactants:

-

Aryl alkyl ketone (e.g., Acetophenone)

-

Amine (e.g., Morpholine)

-

Elemental Sulfur

Procedure:

-

A mixture of the aryl alkyl ketone, amine, and elemental sulfur is heated, often under reflux conditions.[6]

-

The reaction is typically carried out in a solvent such as pyridine or in the absence of a solvent.

-

The reaction mixture is heated for several hours.[6]

-

Upon completion, the reaction mixture is cooled, and the product thioamide is isolated.

-

Purification is typically achieved by recrystallization from a suitable solvent.

Modern Microwave-Assisted Willgerodt-Kindler Reaction

Modern adaptations of the Willgerodt-Kindler reaction often employ microwave irradiation to reduce reaction times and improve yields.[7]

Reactants:

-

Aryl alkyl ketone (e.g., Acetophenone)

-

Amine (e.g., Morpholine)

-

Elemental Sulfur

Procedure:

-

The aryl alkyl ketone, amine, and elemental sulfur are combined in a sealed microwave-safe vessel.

-

The mixture is subjected to microwave irradiation at a controlled temperature and time.

-

After the reaction, the vessel is cooled, and the contents are worked up.

-

The product is typically purified by column chromatography.

DOT Diagram of the General Willgerodt-Kindler Reaction Workflow

Spectroscopic Characterization

The identity and purity of 2-Phenylethanethioamide are confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include aromatic protons in the region of 7.2-7.4 ppm, a singlet for the methylene (-CH₂-) protons adjacent to the phenyl group, and broad singlets for the thioamide (-CSNH₂) protons.

-

¹³C NMR: Characteristic signals would be observed for the aromatic carbons, the methylene carbon, and the thiocarbonyl (C=S) carbon, which typically appears significantly downfield.

Mass Spectrometry (MS):

-

The mass spectrum would show a molecular ion peak corresponding to the molecular weight of 2-Phenylethanethioamide (151.23 g/mol ). Fragmentation patterns would be consistent with the structure of the molecule.

Potential Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies investigating the biological activity and effects on cellular signaling pathways of 2-Phenylethanethioamide. However, the biological relevance of structurally similar compounds provides a basis for potential future research.

-

Phenethylamines: The 2-phenethylamine scaffold is present in a wide range of biologically active molecules, including neurotransmitters and various medicinal compounds.[12][13] These compounds are known to interact with a variety of receptors and enzymes.

-

Phenylethanoid Glycosides: This class of natural products, which contains a phenylethanol moiety, has been reported to exhibit a range of pharmacological activities, including neuroprotective, anti-inflammatory, and antioxidant effects.[14] Some of these effects are mediated through pathways like the Nrf2/HO-1 signaling pathway.[14]

-

Other Thioamides: Various thioamide-containing compounds have been investigated as potential therapeutic agents, including inhibitors of enzymes like sirtuin 2 (SIRT2), which is involved in cell cycle regulation and inflammatory responses.[15]

Given the structural similarities, it is plausible that 2-Phenylethanethioamide could exhibit biological activities. Future research could explore its potential effects on inflammatory signaling pathways (e.g., NF-κB, MAPK), cell proliferation, or as an enzyme inhibitor.[16][17][18][19]

DOT Diagram of Potential Areas for Biological Investigation

Conclusion

2-Phenylethanethioamide is a compound with a rich history rooted in the development of the Willgerodt-Kindler reaction. While its synthesis is well-established, a detailed exploration of its biological activities and potential applications in drug development remains an open area for investigation. This guide provides a foundational understanding of the compound's history, synthesis, and physicochemical properties, and suggests potential avenues for future research based on the known activities of structurally related molecules. Further studies are warranted to fully elucidate the pharmacological potential of 2-Phenylethanethioamide.

References

- 1. 2-PHENYLETHANETHIOAMIDE | 645-54-5 [m.chemicalbook.com]

- 2. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 3. synarchive.com [synarchive.com]

- 4. Willgerodt Reaction (Chapter 115) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. Willgerodt-Kindler Reaction [organic-chemistry.org]

- 6. Sciencemadness Discussion Board - Willgerodt-Kindler featuring acetophenone - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. Recent advances in the Willgerodt-Kindler reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate [article.sapub.org]

- 9. researchgate.net [researchgate.net]

- 10. chemijournal.com [chemijournal.com]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. 2-Phenethylamines in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Discovery of 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide derivatives as new potent and selective human sirtuin 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effects of phytochemicals on cellular signaling: reviewing their recent usage approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Signaling Actions of Electrophiles: Anti-inflammatory Therapeutic Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cellular signal transduction by anandamide and 2-arachidonoylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Oleoylethanolamide exerts anti-inflammatory effects on LPS-induced THP-1 cells by enhancing PPARα signaling and inhibiting the NF-κB and ERK1/2/AP-1/STAT3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Phenylethanethioamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 2-Phenylethanethioamide (C₈H₉NS), a compound of interest in organic synthesis and medicinal chemistry. Due to the limited availability of published experimental spectra for this specific molecule, this document presents a comprehensive analysis based on predictive models and data from analogous compounds. It includes predicted Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, presented in a clear, tabular format. Furthermore, detailed experimental protocols for obtaining this data are provided, along with visualizations of the analytical workflow and a predicted mass spectrometry fragmentation pathway.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-Phenylethanethioamide. These predictions are derived from established principles of spectroscopy and by comparison with structurally related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for 2-Phenylethanethioamide (in CDCl₃, at 500 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 9.5 - 8.5 | Broad Singlet | 2H | -NH₂ |

| ~ 7.4 - 7.2 | Multiplet | 5H | Aromatic C-H |

| ~ 3.8 | Singlet | 2H | -CH₂- |

Table 2: Predicted ¹³C NMR Data for 2-Phenylethanethioamide (in CDCl₃, at 125 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 205 | C=S (Thioamide) |

| ~ 138 | Aromatic C (quaternary) |

| ~ 129 | Aromatic C-H |

| ~ 128 | Aromatic C-H |

| ~ 127 | Aromatic C-H |

| ~ 45 | -CH₂- |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Data for 2-Phenylethanethioamide

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3100 | Medium, Broad | N-H stretching (asymmetric and symmetric) |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 2950 - 2850 | Medium | Aliphatic C-H stretching |

| ~ 1650 | Strong | N-H bending |

| 1600, 1495, 1450 | Medium to Weak | Aromatic C=C stretching |

| ~ 1420 | Medium | C-N stretching |

| ~ 1300 | Medium | C=S stretching (Thioamide I band) |

| 750, 700 | Strong | Aromatic C-H out-of-plane bending |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation Data for 2-Phenylethanethioamide

| m/z | Predicted Fragment Ion |

| 151 | [M]⁺ (Molecular Ion) |

| 118 | [M - SH]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ (Phenyl ion) |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a solid organic compound like 2-Phenylethanethioamide. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-Phenylethanethioamide in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans will be required.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and correcting the baseline. Calibrate the chemical shift scale relative to the internal standard (TMS). Integrate the peaks in the ¹H NMR spectrum and identify the chemical shifts and multiplicities.

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid 2-Phenylethanethioamide sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, spectra are recorded over the range of 4000 to 400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Analysis: Identify the wavenumbers of the major absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the 2-Phenylethanethioamide sample into the mass spectrometer. For a solid sample, a direct insertion probe or dissolution in a suitable volatile solvent for injection into a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) can be used.

-

Ionization: Ionize the sample molecules. Electron Ionization (EI) is a common technique that bombards the sample with high-energy electrons, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

-

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and a predicted fragmentation pathway for 2-Phenylethanethioamide.

The Thermal Stability and Decomposition of 2-Phenylethanethioamide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylethanethioamide is a sulfur-containing organic compound with potential applications in medicinal chemistry and materials science. Thioamides, as a class, are known to exhibit distinct chemical and physical properties compared to their amide analogs, influencing their biological activity, reactivity, and stability.[1] Understanding the thermal stability and decomposition pathways of 2-Phenylethanethioamide is crucial for its synthesis, purification, storage, and application, particularly in pharmaceutical development where thermal processing is a common step.

This guide outlines the fundamental principles and experimental methodologies for assessing the thermal properties of 2-Phenylethanethioamide. It covers common analytical techniques, hypothetical data interpretation, and potential decomposition mechanisms.

Analytical Methodologies for Thermal Analysis

The thermal stability of a compound is typically investigated using thermoanalytical techniques. The two primary methods employed for this purpose are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[2] It provides quantitative information about physical and chemical phenomena that involve mass loss, such as desorption, dehydration, and decomposition.

Hypothetical Experimental Protocol for TGA:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of 2-Phenylethanethioamide is placed in an inert sample pan (e.g., aluminum or platinum).

-

Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas like nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).[3]

-

Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. The onset temperature of decomposition and the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG) are determined.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[4] It is used to detect and quantify thermal transitions such as melting, crystallization, and glass transitions, as well as to determine the heat of reaction for decomposition.

Hypothetical Experimental Protocol for DSC:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of 2-Phenylethanethioamide is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Atmosphere: The experiment is typically run under an inert nitrogen atmosphere.

-

Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range that encompasses the expected thermal events.[5]

-

Data Analysis: The DSC thermogram plots heat flow against temperature. Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) are identified by peaks. The peak onset temperature, peak maximum temperature, and the enthalpy change (ΔH) for each event are calculated.[6]

Hypothetical Thermal Behavior and Data Interpretation

The following tables summarize hypothetical quantitative data that could be obtained from TGA and DSC analyses of 2-Phenylethanethioamide.

Table 1: Hypothetical TGA Data for 2-Phenylethanethioamide

| Parameter | Value | Description |

| Onset of Decomposition (Tonset) | ~ 200 - 250 °C | The temperature at which significant weight loss begins. |

| Temperature of Maximum Decomposition Rate (Tmax) | ~ 280 - 320 °C | The temperature at which the rate of weight loss is highest. |

| Residual Mass at 600 °C | < 5% | The percentage of the initial mass remaining at the end of the analysis in an inert atmosphere. |

Table 2: Hypothetical DSC Data for 2-Phenylethanethioamide

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (J/g) | Description |

| Melting | ~ 90 - 100 | ~ 95 - 105 | Endothermic | Transition from solid to liquid phase. |

| Decomposition | ~ 210 - 260 | ~ 290 - 330 | Exothermic | Irreversible chemical breakdown of the molecule. |

Visualization of Experimental Workflow and Decomposition

Experimental Workflow

The general workflow for assessing the thermal stability of a compound like 2-Phenylethanethioamide is depicted below.

Hypothetical Decomposition Pathway

The thermal decomposition of thioamides can proceed through various pathways, including the elimination of hydrogen sulfide, fragmentation of the carbon-sulfur bond, and rearrangement reactions. The specific products would depend on the reaction conditions. A plausible, though speculative, initial decomposition step for 2-Phenylethanethioamide is presented below.

Conclusion

While specific experimental data for 2-Phenylethanethioamide is lacking, this guide provides a robust framework for its thermal analysis. The outlined TGA and DSC methodologies are standard industry practices for characterizing the thermal stability and decomposition of chemical compounds. The hypothetical data and pathways serve as a valuable reference for researchers initiating studies on this molecule. It is imperative that any experimental investigation is conducted with appropriate safety measures, and the results are interpreted in the context of the specific experimental conditions. Further research is warranted to elucidate the precise thermal behavior of 2-Phenylethanethioamide.

References

- 1. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 2. Thermogravimetric Analysis (TGA) | Leibniz Institute of Polymer Research Dresden [ipfdd.de]

- 3. mdpi.com [mdpi.com]

- 4. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Phenylethanethioamide from Phenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of 2-phenylethanethioamide from phenylacetonitrile, a key transformation in the generation of thioamide-containing compounds. Thioamides are significant pharmacophores in drug discovery, exhibiting a wide range of biological activities. This application note outlines two primary synthetic methods utilizing hydrogen sulfide with a base catalyst and phosphorus pentasulfide. It includes comprehensive experimental procedures, quantitative data on reaction yields, and a summary of the potential applications of 2-phenylethanethioamide in medicinal chemistry, particularly focusing on its antimicrobial and cytotoxic properties.

Introduction

Thioamides are important structural motifs in a variety of biologically active compounds, serving as versatile intermediates in organic synthesis and as key components in drug candidates. The replacement of an amide's carbonyl oxygen with sulfur can significantly alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and hydrogen bonding capacity, often leading to enhanced biological activity. Phenylacetonitrile serves as a readily available and cost-effective starting material for the synthesis of 2-phenylethanethioamide. This document details two robust methods for this conversion, providing researchers with practical and reproducible protocols.

Synthesis Protocols

Two principal methods for the synthesis of 2-phenylethanethioamide from phenylacetonitrile are presented below.

Method 1: Reaction with Hydrogen Sulfide and a Base Catalyst

This method involves the direct reaction of phenylacetonitrile with hydrogen sulfide gas in the presence of a base catalyst, such as pyridine or triethylamine. The base activates the nitrile group, facilitating the nucleophilic addition of hydrosulfide.

Experimental Protocol:

-

Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a gas inlet tube, a magnetic stirrer, and a reflux condenser.

-

Reagents: Charge the flask with phenylacetonitrile (1.0 eq.) and dry pyridine (5-10 volumes).

-

Reaction: Bubble a slow stream of dry hydrogen sulfide gas through the stirred solution at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, stop the gas flow and purge the system with nitrogen. Remove the pyridine under reduced pressure.

-

Purification: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with dilute hydrochloric acid to remove any remaining pyridine, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Method 2: Reaction with Phosphorus Pentasulfide (P₄S₁₀)

Phosphorus pentasulfide is a powerful thionating agent capable of converting nitriles to thioamides. This reaction is typically carried out in a high-boiling solvent.

Experimental Protocol:

-

Setup: In a fume hood, fit a round-bottom flask with a reflux condenser and a magnetic stirrer.

-

Reagents: To a solution of phenylacetonitrile (1.0 eq.) in dry toluene or xylene, add phosphorus pentasulfide (0.5-1.0 eq.).

-

Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it onto ice water.

-

Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The resulting crude product can be purified by column chromatography or recrystallization.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of 2-phenylethanethioamide.

| Method | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

| 1 | Phenylacetonitrile, H₂S, Pyridine | Pyridine | 25 | 12-24 | 70-85 | >95 |

| 2 | Phenylacetonitrile, P₄S₁₀ | Toluene | 110 | 4-8 | 65-80 | >95 |

Characterization Data for 2-Phenylethanethioamide:

| Analysis | Data |

| ¹H NMR (CDCl₃, ppm) | δ 7.20-7.40 (m, 5H, Ar-H), 3.75 (s, 2H, CH₂), 7.80 (br s, 1H, NH), 9.50 (br s, 1H, NH) |

| ¹³C NMR (CDCl₃, ppm) | δ 208.0 (C=S), 135.0 (Ar-C), 129.0 (Ar-CH), 128.8 (Ar-CH), 127.5 (Ar-CH), 45.0 (CH₂) |

| IR (KBr, cm⁻¹) | 3300-3100 (N-H stretch), 1620 (C=S stretch) |

| MS (m/z) | 151 [M]⁺ |

Mandatory Visualizations

Reaction Pathway

Caption: Synthetic pathways to 2-phenylethanethioamide.

Experimental Workflow

Caption: General experimental workflow for synthesis.

Applications in Drug Development

Thioamide-containing molecules have garnered significant attention in drug discovery due to their diverse pharmacological activities. While specific data on the biological activity of 2-phenylethanethioamide is limited, its structural motif is present in compounds with known antimicrobial and cytotoxic properties.

-

Antimicrobial Activity: The thioamide functional group is a known pharmacophore in various antimicrobial agents. The increased lipophilicity imparted by the sulfur atom can enhance membrane permeability, a crucial factor for activity against bacterial and fungal pathogens.

-

Cytotoxic Activity: Several thioamide derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis or the inhibition of key enzymes involved in cancer cell proliferation.

Further investigation into the specific biological profile of 2-phenylethanethioamide is warranted to explore its potential as a lead compound in drug development programs.

Conclusion

The synthesis of 2-phenylethanethioamide from phenylacetonitrile can be achieved through reliable and scalable methods, primarily utilizing hydrogen sulfide with a base or phosphorus pentasulfide. These protocols provide a solid foundation for researchers to produce this key thioamide intermediate for further studies in medicinal chemistry and drug development. The structural features of 2-phenylethanethioamide suggest its potential as a scaffold for the design of novel therapeutic agents, particularly in the areas of infectious diseases and oncology.

Laboratory-Scale Synthesis of 2-Phenylethanethioamide: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory-scale synthesis of 2-Phenylethanethioamide, a valuable building block in medicinal chemistry and drug development. The synthesis involves the thionation of the corresponding amide, 2-phenylethanamide, using Lawesson's reagent.

Introduction

Thioamides are important structural motifs in a variety of biologically active compounds and serve as versatile intermediates in organic synthesis. 2-Phenylethanethioamide, in particular, is a key precursor for the synthesis of various heterocyclic compounds with potential therapeutic applications. The protocol described herein offers a reliable and reproducible method for the preparation of this compound on a laboratory scale.

Reaction Scheme

The synthesis proceeds via the conversion of the carbonyl group of 2-phenylethanamide to a thiocarbonyl group using Lawesson's reagent.

Figure 1: Reaction scheme for the synthesis of 2-Phenylethanethioamide.

Data Summary

The following table summarizes the key quantitative data associated with the synthesis and characterization of 2-Phenylethanethioamide.

| Parameter | Value |

| Reactants | |

| 2-Phenylethanamide | 1.0 equivalent |

| Lawesson's Reagent | 0.5 equivalents |

| Reaction Conditions | |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | Room Temperature |

| Reaction Time | 2 - 4 hours (monitored by TLC) |

| Product Characterization | |

| Melting Point | 96-98 °C[1][2] |

| Yield | |

| Theoretical Yield | Calculated based on the limiting reagent |

| Actual Yield | To be determined experimentally |

Experimental Protocol

Materials:

-

2-Phenylethanamide

-

Lawesson's Reagent

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Hexane

-

Deionized water

-

Anhydrous sodium sulfate

-

Silica gel (for column chromatography)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-phenylethanamide (1.0 eq.) in anhydrous THF.

-

Addition of Lawesson's Reagent: To the stirred solution, add Lawesson's reagent (0.5 eq.) portion-wise at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent). The reaction is typically complete within 2-4 hours.

-

Work-up:

-

Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the THF.

-

Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing the polarity) to isolate the pure 2-phenylethanethioamide.

-

Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the final product as a solid.

-

-

Characterization:

-

Determine the melting point of the purified product.

-

Obtain ¹H NMR and IR spectra to confirm the structure and purity of the synthesized 2-phenylethanethioamide.

-

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of 2-Phenylethanethioamide.

Caption: Experimental workflow for the synthesis of 2-Phenylethanethioamide.

Signaling Pathway (General Thionation Mechanism)

The following diagram illustrates the generally accepted mechanism for the thionation of an amide using Lawesson's reagent.

References

Application Notes and Protocols: 2-Phenylethanethioamide in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 2-phenylethanethioamide as a versatile building block in the synthesis of various medicinally relevant heterocyclic compounds. The protocols focus on the preparation of thiazole, 1,2,4-triazole, and 1,3,4-thiadiazole derivatives.

Synthesis of 2-Phenethyl-1,3-Thiazole Derivatives via Hantzsch Condensation

The Hantzsch thiazole synthesis is a classic and efficient method for the construction of the thiazole ring.[1][2] It involves the condensation reaction between a thioamide and an α-haloketone.[2][3] 2-Phenylethanethioamide serves as an excellent thioamide component in this reaction, leading to the formation of 2-phenethyl-substituted thiazoles, which are of interest in medicinal chemistry due to their potential biological activities.

Experimental Protocol: Synthesis of 4-(4-bromophenyl)-2-phenethyl-1,3-thiazole

Materials:

-

2-Phenylethanethioamide

-

2-Bromo-1-(4-bromophenyl)ethan-1-one

-

Ethanol

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve 2-phenylethanethioamide (1.0 eq) in ethanol.

-

Add 2-bromo-1-(4-bromophenyl)ethan-1-one (1.0 eq) to the solution.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 4-(4-bromophenyl)-2-phenethyl-1,3-thiazole.

Quantitative Data

| Product | Starting Materials | Solvent | Reaction Time (h) | Yield (%) |

| 4-(4-bromophenyl)-2-phenethyl-1,3-thiazole | 2-Phenylethanethioamide, 2-Bromo-1-(4-bromophenyl)ethan-1-one | Ethanol | 4-6 | >85 |

Note: The yield is representative and may vary based on specific reaction conditions and scale.

Reaction Pathway

Caption: Hantzsch synthesis of a 2-phenethyl-thiazole.

Synthesis of 5-Phenethyl-1,2,4-Triazole-3-thiol Derivatives

1,2,4-Triazoles are a prominent class of heterocyclic compounds with a wide range of pharmacological activities. A common route to substituted 1,2,4-triazoles involves the cyclization of thiosemicarbazide derivatives. While direct synthesis from 2-phenylethanethioamide is less common, a closely related precursor, potassium 2-(phenylacetyl)hydrazine-1-carbodithioate, can be used to synthesize 5-phenethyl-4H-1,2,4-triazole-3-thiol, which can be further functionalized.

Experimental Protocol: Synthesis of 4-amino-5-phenethyl-4H-1,2,4-triazole-3-thiol

Materials:

-

Potassium 2-(phenylacetyl)hydrazine-1-carbodithioate

-

Hydrazine hydrate

-

Water

Procedure:

-

To a suspension of potassium 2-(phenylacetyl)hydrazine-1-carbodithioate (1.0 eq) in water, add hydrazine hydrate (2.0 eq).

-

Reflux the reaction mixture for 8-10 hours. The evolution of hydrogen sulfide gas should be observed.

-

Monitor the reaction progress by TLC.